beta-Methyl vinyl phosphate

概要

説明

ジアメタゾール二塩酸塩は、かつて足白癬(水虫)の治療に用いられていた合成抗真菌化合物です。ベンゾチアゾール系化合物の一種であり、分子式はC₁₅H₂₅Cl₂N₃OSです。 神経精神的副作用との関連により、この化合物は市場から撤退されました .

2. 製法

ジアメタゾール二塩酸塩の合成には、いくつかの工程が含まれます。

出発物質: プロセスは、2-ジメチルアミノ-6-ヒドロキシベンゾチアゾールから始まります。

ナトリウム塩の生成: この化合物は、クロロベンゼンと水酸化ナトリウムフレークとスラリー状にし、加熱と蒸留を行って、クロロベンゼン中のチアゾールのナトリウム塩を生成します。

1-ジエチルアミノ-2-クロロエタンとの反応: 次に、ナトリウム塩を1-ジエチルアミノ-2-クロロエタンと90℃で反応させ、その後133℃で3時間還流します。

準備方法

The synthesis of diamthazole dihydrochloride involves several steps:

Starting Material: The process begins with 2-dimethylamino-6-hydroxybenzothiazole.

Formation of Sodium Salt: This compound is sludged with chlorobenzene and sodium hydroxide flakes, followed by heating and distillation to form the sodium salt of thiazole in chlorobenzene.

Reaction with 1-Diethylamino-2-chloroethane: The sodium salt is then reacted with 1-diethylamino-2-chloroethane at 90°C, followed by refluxing at 133°C for three hours.

化学反応の分析

ジアメタゾール二塩酸塩は、さまざまな化学反応を起こします。

置換: この化合物は、特にアミノ基とエトキシ基を含む置換反応を起こす可能性があります。

一般的な試薬: 一般的な試薬には、水酸化ナトリウム、塩酸、クロロベンゼンなどがあります。

4. 科学研究への応用

ジアメタゾール二塩酸塩は、さまざまな科学研究に応用されてきました。

化学: ベンゾチアゾール誘導体の研究のためのモデル化合物として役立ちます。

生物学: この化合物は、抗真菌メカニズムと耐性の調査に使用されてきました。

医学: 市場から撤退されましたが、当初は真菌感染症の治療に使用されていました。

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

Beta-Methyl Vinyl Phosphate serves as an essential intermediate in the synthesis of various chemical compounds. Its ability to undergo multiple reactions, including oxidation, reduction, and substitution, allows chemists to create more intricate structures.

- Reactions:

- Oxidation: Converts this compound into oxo derivatives.

- Reduction: Produces different reduced forms.

- Substitution: Participates in reactions where functional groups are replaced by other groups.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Forms oxo derivatives | Potassium permanganate |

| Reduction | Generates reduced forms | Sodium borohydride |

| Substitution | Replaces functional groups | Various nucleophiles |

Biological Applications

Enzyme Inhibition and Protein Interactions

In biological research, this compound has been studied for its role in enzyme inhibition. It can inhibit bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to bacterial cell death. This mechanism positions it as a candidate for developing new antimicrobial agents.

- Mechanism of Action:

- Inhibition of PBPs disrupts cell wall integrity.

- Potential applications in antibiotic development.

Pharmaceutical Applications

Drug Development and Synthesis

This compound is primarily utilized in the pharmaceutical industry as an intermediate for synthesizing various drug compounds. Its structural similarity to certain antibiotics makes it a promising candidate for developing new therapeutic agents.

- Key Applications:

- Synthesis of carbapenem antibiotics.

- Development of novel antimicrobial agents.

Case Study: Carbapenem Synthesis

A notable application involves its use in synthesizing beta-methyl carbapenem compounds. The stereoselective preparation of this compound carbapenem has been documented, highlighting its importance in creating stable intermediates for antibiotic development .

Industrial Applications

Production of Fine Chemicals

In addition to its roles in research and pharmaceuticals, this compound is used in the production of fine chemicals. Its versatility allows it to be employed in various industrial processes, enhancing efficiency and product quality.

Market Trends and Growth Opportunities

The market for this compound has shown substantial growth, driven by its applications in pharmaceuticals and chemical synthesis. Projections indicate a continued upward trend, with a compound annual growth rate (CAGR) of approximately 6.5% from 2024 to 2031 .

Market Overview Table

| Application Area | Growth Rate (CAGR) | Key Drivers |

|---|---|---|

| Pharmaceuticals | 6.5% | Increased demand for new antibiotics |

| Chemical Synthesis | Varies | Expanding chemical manufacturing |

作用機序

ジアメタゾール二塩酸塩の抗真菌活性は、主に真菌の細胞プロセスを阻害することによる真菌の増殖を抑制する能力によるものです。真菌細胞膜を標的にし、膜の透過性を高め、最終的には細胞死を引き起こします。 関与する正確な分子経路は完全には解明されていません .

類似化合物との比較

ジアメタゾール二塩酸塩は、他のベンゾチアゾール誘導体と比較することができます。

類似化合物: ベンゾチアゾール、2-アミノベンゾチアゾール、2-メルカプトベンゾチアゾール。

独自性: ジアメタゾール二塩酸塩は、その特異的な抗真菌特性と、他のベンゾチアゾール誘導体では一般的ではないジエチルアミノ基とエトキシ基の両方を含むため、独特です.

ジアメタゾール二塩酸塩の独自の構造と特性は、市場からの撤退にもかかわらず、注目すべき化合物です。その合成、反応、および用途は、科学研究において依然として関連しています。

生物活性

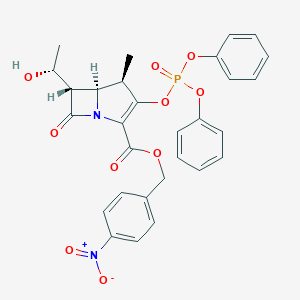

Beta-Methyl Vinyl Phosphate (MAP), with the CAS number 90776-59-3, is an important chemical compound primarily recognized as an intermediate in the synthesis of the antibiotic Meropenem. Understanding its biological activity is crucial for its application in medicinal chemistry and pharmacology. This article explores the mechanisms, biochemical pathways, and relevant research findings concerning the biological activity of MAP.

Chemical Structure and Properties

This compound has a complex molecular structure characterized by the following details:

- Molecular Formula : C₁₉H₁₉N₂O₈P

- Molecular Weight : 394.4 g/mol

- Hydrogen Bond Donor Count : 1

- Hydrogen Bond Acceptor Count : 10

- Rotatable Bond Count : 11

- Topological Polar Surface Area : 157 Ų

These properties suggest that MAP is a moderately complex molecule with potential for various interactions within biological systems.

MAP functions primarily as an intermediate in the synthesis of Meropenem, which is a member of the carbapenem class of antibiotics. The mechanism of action involves:

- Inhibition of Bacterial Cell Wall Synthesis : Meropenem disrupts bacterial cell wall integrity, leading to cell lysis and death.

- Biochemical Pathways : MAP contributes to the formation of the beta-lactam ring in Meropenem, essential for its antibacterial properties.

The synthesis pathway involves multiple steps where MAP is crucial for generating active compounds that exhibit antibacterial activity against a wide range of pathogens.

Table 1: Summary of Biological Activity Studies on MAP

Case Study: Continuous Flow Synthesis

A notable study highlighted the use of continuous-flow processes for synthesizing antibiotics, including those involving MAP. The findings indicated that continuous-flow methods could enhance reaction efficiency, yielding up to 80% in certain conditions while maintaining product integrity over extended periods . This approach not only improves productivity but also reduces waste associated with traditional batch processing.

Pharmacokinetics and Toxicology

MAP's pharmacokinetic profile is essential for understanding its safety and efficacy:

- Absorption : Limited absorption due to its chemical structure.

- Distribution : Poorly soluble in water, affecting bioavailability.

- Metabolism : Primarily metabolized through pathways similar to other phosphonate compounds.

- Excretion : Predominantly excreted via renal pathways.

Toxicological studies have shown that while MAP itself has low toxicity, caution is advised due to potential interactions when used as a precursor for more complex molecules like Meropenem.

特性

IUPAC Name |

(4-nitrophenyl)methyl (4R,5R,6S)-3-diphenoxyphosphoryloxy-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N2O10P/c1-18-25-24(19(2)32)28(33)30(25)26(29(34)38-17-20-13-15-21(16-14-20)31(35)36)27(18)41-42(37,39-22-9-5-3-6-10-22)40-23-11-7-4-8-12-23/h3-16,18-19,24-25,32H,17H2,1-2H3/t18-,19-,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STULDTCHQXVRIX-PIYXRGFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1OP(=O)(OC3=CC=CC=C3)OC4=CC=CC=C4)C(=O)OCC5=CC=C(C=C5)[N+](=O)[O-])[C@@H](C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N2O10P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00437857 | |

| Record name | 4-Nitrobenzyl (4R,5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

594.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90776-59-3 | |

| Record name | (4-Nitrophenyl)methyl (4R,5R,6S)-3-[(diphenoxyphosphinyl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90776-59-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta-Methyl vinyl phosphate (map) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090776593 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzyl (4R,5R,6S)-3-[(diphenoxyphosphoryl)oxy]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00437857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BETA-METHYL VINYL PHOSPHATE (MAP) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0O0V6A80W3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the crystal structure of β-methyl vinyl phosphate (MAP)?

A1: The X-ray powder diffraction data reveals that β-methyl vinyl phosphate (MAP) crystallizes in the monoclinic crystal system with the space group P21. The unit cell parameters are: a = 17.293(4) Å, b = 6.142(6) Å, c = 14.464(8) Å, α = γ = 90°, β = 112.048(0)°. The unit-cell volume is V = 1424.19 Å3, and it contains two molecules per unit cell (Z = 2) [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。